5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
Description
Properties
IUPAC Name |
5-amino-1-ethyl-3,3-dimethylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-4-14-10-6-5-8(13)7-9(10)12(2,3)11(14)15/h5-7H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXBNGGQOJUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206539 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135437-78-4 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135437-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation typically starts from indole or indoline precursors, which are modified through alkylation, amination, and oxidation steps to achieve the desired substitution pattern. The key steps include:
- N-alkylation at the 1-position to introduce the ethyl group.
- Introduction of the 3,3-dimethyl groups on the indoline ring system.
- Amination at the 5-position on the aromatic ring.
- Oxidation to form the 2-one (indol-2-one) moiety , completing the dihydro-indol-2-one structure.
Specific Preparation Method from Patent CN111285872A
A notable preparation method for indole-2-one derivatives, which includes the target compound, is described in patent CN111285872A. This method involves multi-step synthesis starting from substituted indoles and uses selective functional group transformations to introduce amino and alkyl groups on the indole skeleton. Although the patent focuses broadly on indole-2-ketone derivatives, the synthetic routes are adaptable for 5-amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one.
Experimental Preparation Details
While direct experimental details for this exact compound are limited in literature, related indole derivatives have been prepared using the following approach:
- Starting Materials: 2,3,3-trimethylindolenine or similar indole derivatives.
- Reagents and Conditions: Use of alkylating agents (e.g., ethyl halides) for N-ethylation, amination reagents for introducing the amino group at the 5-position, and controlled oxidation to form the indol-2-one core.
- Reaction Monitoring: Thin layer chromatography (TLC) is employed to monitor reaction progress.
- Purification: After reaction completion, products are isolated by crystallization or washing with solvents like petroleum ether.
Crystallographic and Structural Analysis
The compound’s structure has been analyzed crystallographically in related studies, confirming the substitution pattern and the presence of the indol-2-one moiety. For example, a structurally related compound, (4Z)-2-[(E)-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-4-[(1-ethyl-3,3-dimethyl-3H-indolium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate, was synthesized by refluxing equimolar amounts of squaric acid and 2,3,3-trimethylindolenine in toluene for 20 hours, followed by crystallization. This method illustrates the stability and synthetic accessibility of the 1-ethyl-3,3-dimethyl indol-2-one core.
Summary Table of Preparation Parameters
| Step | Starting Material / Reagent | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Indole or 2,3,3-trimethylindolenine | Alkylation with ethyl halide, base | Introduce 1-ethyl group | Typically reflux or room temp |
| 2 | Amination reagent (e.g., NH2 source) | Selective substitution at 5-position | Introduce amino group | May require protection/deprotection steps |
| 3 | Oxidizing agent (e.g., PCC, KMnO4) | Controlled oxidation | Form indol-2-one ketone | Reaction monitored by TLC |
| 4 | Solvent (e.g., toluene) | Reflux with Dean-Stark apparatus | Promote condensation/crystallization | Purification by crystallization |
Research Findings and Considerations
- The N-ethyl and 3,3-dimethyl substitutions enhance the compound's stability and influence its electronic properties, which is crucial for biological activity.
- Amination at the 5-position requires careful control to avoid over-substitution or side reactions.
- The oxidation step to form the indol-2-one is sensitive; mild oxidants are preferred to maintain the integrity of the amino group.
- Crystallographic data confirm the molecular structure and purity of the synthesized compound, supporting the reliability of the synthetic methods used.
Scientific Research Applications
Introduction to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
This compound is a heterocyclic compound belonging to the indole family, characterized by its unique structure and potential pharmacological applications. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways that utilize readily available starting materials and offer high yields. For instance, one method involves the condensation of ethyl acetoacetate with an appropriate amine followed by cyclization to form the indole structure .
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + Amine | Formation of intermediate |
| 2 | Cyclization | Acid catalyst | Formation of indole structure |
| 3 | Purification | Solvent extraction | Isolated product |
Pharmacological Activity
This compound exhibits a range of pharmacological properties:
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Properties : The compound has demonstrated protective effects on neuronal cells under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Enzyme Inhibition
Recent investigations have focused on the enzyme inhibition profiles of compounds related to this compound. Notably, it has been found to inhibit several kinases involved in cancer progression and other diseases. This inhibition is critical for developing targeted therapies .
Case Study 1: Antitumor Mechanism
A study published in a peer-reviewed journal explored the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Case Study 2: Neuroprotection
In another research effort, the neuroprotective effects of this compound were evaluated in a model of oxidative stress-induced neuronal damage. The findings showed that treatment with this compound significantly preserved neuronal integrity and function. This suggests its potential application in neurodegenerative conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The indolin-2-one core is a versatile pharmacophore, and variations in substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Comparisons
Key Observations :
- Amino vs. Halogen Substituents: The amino group (5-NH₂) in the target compound enhances hydrogen-bonding capacity and solubility compared to halogenated analogs (e.g., 5-Cl or 5-Br), which prioritize lipophilicity and membrane permeability .
- Ethyl vs.
- Dimethyl Groups at Position 3 : The 3,3-dimethyl configuration stabilizes the indolin-2-one core, preventing tautomerization and enhancing metabolic stability .
Biological Activity
Overview
5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS: 135437-78-4) is a compound belonging to the indole family, characterized by its unique structure that includes an amino group and a dihydro-indole framework. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : Approximately 204.27 g/mol
- Structure : The compound features a five-membered ring structure with nitrogen atoms, contributing to its chemical reactivity and potential biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer)
- Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit cellular proliferation through interaction with key molecular targets involved in cancer pathways .
Antimicrobial Activity
The compound has also displayed notable antimicrobial effects against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 μg/mL |
| MRSA | <1 μg/mL |
| Candida albicans | 7.80 μg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound is being investigated for its potential anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can bind to and inhibit enzymes related to inflammation and cancer progression.
- DNA Interaction : Studies using ethidium bromide intercalation assays indicate that the compound may have a binding affinity for DNA, which is crucial for its anticancer activity .
- Molecular Docking Studies : These studies have highlighted the potential of this compound as a protein kinase inhibitor with preferential activity against certain receptors involved in tumor growth .
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation : Derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. The most active compounds exhibited significant potency against various cancer cell lines and pathogens.
- Comparative Studies : Comparisons with structurally similar compounds have shown that the specific substitutions on the indole ring enhance the biological activity of this compound compared to other indole derivatives .
Q & A
Q. What are effective synthetic routes for 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A two-step approach is recommended:
Core Skeleton Formation : Use acid-catalyzed cyclization of substituted indole precursors. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes indole ring closure in anhydrous toluene at 80–100°C, achieving yields >75% .
Amino Group Functionalization : Introduce the ethylamino group via nucleophilic substitution under inert atmosphere (e.g., N₂), using DMF as a solvent and triethylamine as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
Optimization Tips :
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Confirm ethyl group integration (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and dimethyl substitution (δ 1.5–1.7 ppm, singlet) .
- ¹³C NMR : Verify carbonyl resonance (C=O at δ 170–175 ppm) and indole ring carbons (δ 110–150 ppm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single crystals grown via slow evaporation in ethanol. R-factor thresholds <0.05 ensure reliability .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <3 ppm error.
Q. How can analytical methods (e.g., HPLC) be validated for purity assessment?
Methodological Answer:
- HPLC Conditions :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min; UV detection at 254 nm.
- Validation Parameters :
Q. What are the stability profiles and recommended storage conditions for this compound?
Methodological Answer:
- Stability Tests :
- Thermal: Store at 25°C for 6 months; monitor degradation via HPLC.
- Photolytic: Expose to UV light (254 nm) for 48 hours; assess by NMR for ring-opening byproducts.
- Storage :
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution at the indole C5 position.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics using GROMACS.
- InChI Key Analysis : Cross-reference PubChem data (e.g., FYHLRIGARDUGKI-UHFFFAOYSA-N for analogous compounds) to predict regioselectivity .
Q. How can contradictions in reported biological activity data (e.g., kinase inhibition) be resolved?
Methodological Answer:
- Standardized Assays :
- Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine).
- Validate IC₅₀ values across ≥3 independent replicates.
- Meta-Analysis : Compare structural analogs (e.g., bisindolylmaleimides in ) to identify substituent effects on potency.
- Off-Target Profiling : Screen against a panel of 50 kinases to rule out non-specific inhibition .
Q. What mechanistic insights can crystallography provide for reaction intermediates?
Methodological Answer:
- Intermediate Trapping : Quench reactions at 50% conversion (monitored by TLC) and isolate intermediates via flash chromatography.
- Single-Crystal Analysis : Diffraction data (296 K, Cu-Kα radiation) reveal bond angles and torsional strain in intermediates. For example, shows dihedral angles <10° in planar indole derivatives, favoring π-π stacking .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
Methodological Answer:
- Comparative Studies :
- Synthesize analogs with Cl, F, or Br at C5.
- LogP Measurement: Use shake-flask method (octanol/water) to assess hydrophobicity.
- Solubility: Determine in PBS (pH 7.4) via nephelometry.
- SAR Analysis : Correlate substituent electronegativity with bioactivity (e.g., halogenated analogs in show 2-fold higher logP than parent compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
